methyl1H-pyrazolo[3,4-b]pyrazine-3-carboxylate
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Overview
Description
Methyl1H-pyrazolo[3,4-b]pyrazine-3-carboxylate is a heterocyclic compound that belongs to the family of pyrazolopyrazines These compounds are characterized by the fusion of a pyrazole ring with a pyrazine ring, resulting in a bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl1H-pyrazolo[3,4-b]pyrazine-3-carboxylate can be achieved through several methods. One common approach involves the reaction of 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles with aniline in the presence of amorphous carbon-supported sulfonic acid (AC-SO3H) as a catalyst. This reaction is carried out at room temperature in ethanol, resulting in moderate to good yields . Another method involves the treatment of diphenylhydrazone and pyridine with iodine, which was first reported in 1908 .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to achieve higher yields and purity. The use of solid catalysts, such as AC-SO3H, offers advantages in terms of cost, non-toxicity, and stability .
Chemical Reactions Analysis
Types of Reactions
Methyl1H-pyrazolo[3,4-b]pyrazine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups on the pyrazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazolopyrazines with various functional groups.
Scientific Research Applications
Methyl1H-pyrazolo[3,4-b]pyrazine-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a kinase inhibitor, which could be useful in cancer research.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of methyl1H-pyrazolo[3,4-b]pyrazine-3-carboxylate involves its interaction with molecular targets such as enzymes or receptors. For example, as a kinase inhibitor, it binds to the active site of the enzyme, preventing its activity and thereby inhibiting cell proliferation . The compound’s bicyclic structure allows it to interact with specific molecular pathways, making it a valuable tool in drug discovery and development.
Comparison with Similar Compounds
Methyl1H-pyrazolo[3,4-b]pyrazine-3-carboxylate can be compared with other similar compounds, such as:
1H-pyrazolo[3,4-b]pyridines: These compounds have a similar bicyclic structure but with a pyridine ring instead of a pyrazine ring.
1H-pyrazolo[3,4-b]quinolines: These compounds feature a quinoline ring fused with a pyrazole ring.
Uniqueness
This compound is unique due to its specific fusion of pyrazole and pyrazine rings, which imparts distinct chemical and biological properties. Its ability to act as a kinase inhibitor and its potential therapeutic applications set it apart from other similar compounds .
Properties
IUPAC Name |
methyl 2H-pyrazolo[3,4-b]pyrazine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O2/c1-13-7(12)5-4-6(11-10-5)9-3-2-8-4/h2-3H,1H3,(H,9,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKAFEQGGESFTTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C(=NN1)N=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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